Cyclothialidine C

DNA gyrase supercoiling assay antibacterial discovery

Cyclothialidine C (GR-122222X) is the definitive positive control for GyrB-targeted antibacterial discovery. Its IC50 of 0.03 µg/mL against E. coli DNA gyrase supercoiling surpasses most known GyrB inhibitors. X-ray crystallography confirms ATP-binding site engagement with an orientation distinct from novobiocin and coumermycin, generating non-overlapping resistance profiles—a critical advantage when profiling novel chemical series. It inhibits novobiocin-resistant DNA gyrase, making it indispensable for mapping resistance-conferring mutations and validating on-target mechanism of action. Use as your benchmark in HTS campaigns, enzymatic assays, and SAR-driven lead optimization. Note: parent scaffold is not cell-permeable; ideal for in vitro target engagement studies. ≥98% purity.

Molecular Formula C26H35N5O11S
Molecular Weight 625.6 g/mol
Cat. No. B1243372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclothialidine C
SynonymsGR 122222X
GR-122222X
GR122222X
Molecular FormulaC26H35N5O11S
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(C)N)O)C(=O)NC(C)C(=O)O
InChIInChI=1S/C26H35N5O11S/c1-10-17(33)6-18(34)13-8-43-9-15(22(36)28-12(3)25(39)40)30-21(35)14(7-42-26(41)19(10)13)29-23(37)20-16(32)4-5-31(20)24(38)11(2)27/h6,11-12,14-16,20,32-34H,4-5,7-9,27H2,1-3H3,(H,28,36)(H,29,37)(H,30,35)(H,39,40)/t11-,12-,14-,15-,16+,20-/m0/s1
InChIKeyFSQBBUCGXSRLHM-UBOLUKANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclothialidine C (GR-122222X): A Structurally Novel DNA Gyrase Inhibitor for Antibacterial Lead Discovery


Cyclothialidine C (also known as GR-122222X) is a natural product and a potent inhibitor of bacterial DNA gyrase, isolated from Streptomyces sp. NR 0659 [1]. It belongs to the cyclothialidine family of compounds, which are characterized by a unique 12-membered lactone ring integrated into a pentapeptide chain [1]. Its primary mechanism of action involves the competitive inhibition of the ATPase activity of the DNA gyrase B subunit [2]. The compound serves as a crucial lead structure for the development of novel antibacterial agents, particularly those aimed at overcoming resistance to clinically used drugs [3].

Cyclothialidine C: Why In-Class Analogs and Generic Gyrase Inhibitors Are Not Functionally Equivalent


Generic substitution with other DNA gyrase inhibitors is not scientifically valid due to fundamental differences in binding modes and downstream biological consequences. While coumarin antibiotics like novobiocin and coumermycin A1 also target the GyrB ATP-binding site, X-ray crystallography reveals that Cyclothialidine C binds in a distinctly different orientation [1]. This results in a small, but critical, overlap of binding sites that is competitive yet does not fully recapitulate the structural interactions of coumarins [1]. Consequently, the pattern of bacterial resistance mutations against Cyclothialidine C differs from that of novobiocin and coumermycin, highlighting non-overlapping structural vulnerabilities [2]. Furthermore, the parent cyclothialidine scaffold suffers from poor cell penetration, a liability that is not shared by all GyrB inhibitors but has driven extensive medicinal chemistry efforts to create analogs with improved pharmacokinetic properties [3]. Therefore, substituting Cyclothialidine C with another GyrB inhibitor would not only fail to replicate its unique binding interactions but would also disregard a distinct chemical space essential for overcoming specific resistance mechanisms.

Cyclothialidine C: Quantitative Evidence of Differentiation from Comparator Compounds


Potent Gyrase Supercoiling Inhibition: Superior to Fluoroquinolones and On-Par with Top Coumarins

Cyclothialidine demonstrates a 50% inhibitory concentration (IC50) of 0.03 µg/mL against E. coli DNA gyrase in a supercoiling assay [1]. This potency is equivalent to that of novobiocin and coumermycin A1 (both 0.06 µg/mL), the most active coumarin antibiotics, and is more than 20-fold greater than the fluoroquinolone norfloxacin (0.66 µg/mL) [1].

DNA gyrase supercoiling assay antibacterial discovery

ATPase Inhibition: High-Affinity, Stoichiometric Binding to the GyrB Subunit

Cyclothialidine (GR-122222X) acts as a high-affinity inhibitor of the GyrB ATPase. It binds stoichiometrically to inactivate the ATPase activity of a 43-kDa N-terminal fragment of the B subunit [1]. Furthermore, it competitively inhibits the binding of a radiolabeled coumarin drug to the GyrB fragment, confirming a competitive interaction with the ATP-binding site [1].

ATPase assay enzyme kinetics target engagement

Cross-Resistance Profile: A Distinct Binding Mode that Circumvents Coumarin Resistance

Cyclothialidine retains activity against a DNA gyrase that has been rendered resistant to novobiocin, a classic coumarin antibiotic [1]. This suggests that its precise site of action and binding interactions are sufficiently different from novobiocin to evade a known resistance-conferring mutation in GyrB [1]. X-ray crystallography further validates this, showing that cyclothialidine and novobiocin bind to the GyrB protein in very different ways [2].

drug resistance mutagenesis structural biology

In Vivo Efficacy: Engineered Analogs Demonstrate Proof-of-Concept for the Scaffold

While Cyclothialidine C itself exhibits poor cell penetration, its scaffold has been successfully engineered to yield analogs with pronounced in vivo efficacy. Derivatives with improved pharmacokinetic properties, such as reduced glucuronidation and optimized lipophilicity, have demonstrated pronounced in vivo efficacy in a mouse septicaemia infection model [1]. This confirms that the core cyclothialidine pharmacophore can be translated into systemically active antibacterial agents.

in vivo efficacy pharmacokinetics antibacterial lead optimization

Cyclothialidine C: Strategic Applications in Antibacterial R&D and Lead Optimization


Benchmarking Novel DNA Gyrase Inhibitors in Enzymatic Assays

Given its proven and highly potent inhibition of E. coli DNA gyrase supercoiling (IC50 = 0.03 µg/mL) [1], Cyclothialidine C serves as an ideal positive control and benchmark compound for high-throughput screening (HTS) campaigns and enzymatic assays designed to identify new GyrB inhibitors. Its activity is on par with or better than the most active known inhibitors of this enzyme, providing a high-performance reference standard for measuring target engagement.

Investigating Mechanisms of Coumarin Resistance and Cross-Resistance

Cyclothialidine C's ability to inhibit novobiocin-resistant DNA gyrase [2] makes it an essential tool for studying the structural basis of antibiotic resistance. Researchers can use this compound to map the GyrB binding pocket, understand how specific mutations confer resistance to coumarins but not cyclothialidines, and design next-generation inhibitors that bypass common resistance pathways [3].

Structure-Based Drug Design and Scaffold Optimization

The high-resolution crystal structure of Cyclothialidine C bound to its target has been solved [3]. This structural information is invaluable for rational drug design, allowing medicinal chemists to perform structure-activity relationship (SAR) studies and in silico docking to guide the synthesis of novel analogs. The goal is to improve upon the scaffold's inherent limitations (e.g., poor cell penetration) while maintaining or enhancing its potent target affinity [4].

Validating the GyrB Target in Live-Cell and In Vivo Models

While Cyclothialidine C is not itself cell-permeable, it remains the gold standard for establishing on-target activity for the cyclothialidine scaffold. The development of analogs that have achieved 'pronounced in vivo efficacy in a mouse septicaemia infection model' [4] validates the GyrB target and the cyclothialidine pharmacophore as a viable route to new antibacterial therapies. Researchers can use the parent compound to confirm that the observed cellular or in vivo activity of new analogs is due to specific, on-target GyrB inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclothialidine C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.